Cas no 34693-23-7 (a-D-Fructofuranose,1,6-bis(dihydrogen phosphate))

a-D-Fructofuranose,1,6-bis(dihydrogen phosphate) structure
34693-23-7 structure
Product Name:a-D-Fructofuranose,1,6-bis(dihydrogen phosphate)
Numero CAS:34693-23-7
MF:C6H14O12P2
MW:340.115684986115
CID:312836
PubChem ID:718
Update Time:2025-04-19

a-D-Fructofuranose,1,6-bis(dihydrogen phosphate) Proprietà chimiche e fisiche

Nomi e identificatori

    • a-D-Fructofuranose,1,6-bis(dihydrogen phosphate)
    • [2,3,4-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
    • 1,6-di-o-phosphonohex-2-ulofuranose
    • AC1L19V8
    • AC1Q6SXN
    • AR-1B8318
    • fructose 1,6-bisphosphate
    • Fructose 1,6-diphosphate
    • FRUCTOSE,6-DIPHOSPHASE
    • fructose-1,6-biphosphate aldolase
    • fructose-1,6-bisphosphate
    • fructose-1,6-phosphate
    • KST-1B4651
    • NSC57553
    • fructose-1,6-diphosphate
    • CERAPP_13814
    • DTXSID40274283
    • [2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogenphosphate
    • 488-69-7
    • .alpha.-D-Fructofuranose,6-bis(dihydrogen phosphate)
    • 38099-82-0,(anhydrous)
    • [(2R,3S,4S)-3,4,5-trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
    • 9C973DEC-6AB5-4215-BD46-52E3CDE0C89A
    • CHEBI:180626
    • .alpha.-D-Fructofuranose 1,6-diphosphate
    • DTXSID10859405
    • 34693-23-7
    • Inchi: 1S/C6H14O12P2/c7-4-3(1-16-19(10,11)12)18-6(9,5(4)8)2-17-20(13,14)15/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15)
    • Chiave InChI: RNBGYGVWRKECFJ-UHFFFAOYSA-N
    • Sorrisi: P(=O)(O)(O)OCC1(C(C(C(COP(=O)(O)O)O1)O)O)O

Proprietà calcolate

  • Massa esatta: 339.99602
  • Massa monoisotopica: 339.996049
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 6
  • Complessità: 428
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 203
  • XLogP3: -5.6

Proprietà sperimentali

  • Densità: 2.095
  • Punto di ebollizione: 722.6°Cat760mmHg
  • Punto di infiammabilità: 390.8°C
  • PSA: 203.44
  • LogP: -2.98580
Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.